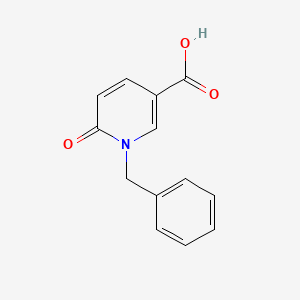1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid
CAS No.: 4332-79-0
Cat. No.: VC1998738
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4332-79-0 |
|---|---|
| Molecular Formula | C13H11NO3 |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | 1-benzyl-6-oxopyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H11NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) |
| Standard InChI Key | LDTBMEOGSQFGDK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O |
Introduction
Chemical Properties and Structure
Basic Properties
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is identified by the CAS number 4332-79-0. It possesses a molecular formula of C₁₃H₁₁NO₃ with a calculated molecular weight of 229.23 g/mol . Table 1 summarizes the key chemical properties of this compound.
Table 1: Chemical Properties of 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 4332-79-0 |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | 1-benzyl-6-oxopyridine-3-carboxylic acid |
| Product Family | Heterocyclic Building Blocks |
| Purity (Commercial) | ≥95% |
Structural Characteristics
The compound features a dihydropyridine core with specific substitutions. The structure consists of a pyridine ring with a benzyl group attached to the nitrogen atom (position 1), an oxo group at position 6, and a carboxylic acid functionality at position 3. This arrangement contributes to its chemical reactivity and potential interactions in biological systems. The benzyl substitution at the nitrogen position is particularly notable, as it distinguishes this compound from other related pyridine derivatives.
Chemical Identifiers
Several standardized chemical identifiers are used to precisely describe this compound in scientific literature and databases, as shown in Table 2.
Table 2: Chemical Identifiers of 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H11NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) |
| Standard InChIKey | LDTBMEOGSQFGDK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O |
| PubChem Compound ID | 2764224 |
Physical Properties
Physical State and Appearance
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically appears as a white to off-white solid at room temperature . Its crystalline nature makes it suitable for various analytical techniques, including X-ray crystallography for structural determination. The physical appearance is consistent with many heterocyclic compounds of similar molecular weight.
Thermal Properties
The compound exhibits specific thermal characteristics that are important for handling, storage, and potential applications. Table 3 summarizes these properties.
Table 3: Thermal Properties of 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
| Property | Value | Reference |
|---|---|---|
| Melting Point | 205-207°C | |
| Boiling Point | Not determined | - |
| Flash Point | Not determined | - |
| Recommended Storage Temperature | Room temperature (sealed in dry conditions) |
Solubility Profile
While specific solubility data for 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is limited in the available literature, its structural features suggest solubility characteristics similar to other carboxylic acid-containing heterocycles. The carboxylic acid moiety likely contributes to its solubility in polar organic solvents and potentially in basic aqueous media. For enhanced solubility in laboratory settings, heating to 37°C followed by ultrasonic bath treatment is sometimes recommended .
| Classification Element | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) |
| Precautionary Statements | P261-P280-P301+P312-P302+P352-P305+P351+P338 |
Related Compounds and Structural Analogs
Structural Variations
Several structural analogs of 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid have been synthesized and studied, with modifications primarily at the benzyl group, the pyridine ring, or the carboxylic acid functionality. Table 5 presents some notable structural relatives.
Table 5: Structural Analogs of 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
| Compound Name | CAS Number | Structural Difference |
|---|---|---|
| 1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 1036516-30-9 | Methyl group at para position of benzyl group |
| 1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 1036564-02-9 | Methyl group at meta position of benzyl group |
| 1-(2,5-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 1225872-43-4 | Methyl groups at ortho and meta positions of benzyl group |
| 1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 1040016-25-8 | tert-Butyl group at para position of benzyl group |
| 1-(4-Isopropylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 1039316-84-1 | Isopropyl group at para position of benzyl group |
Substituted Derivatives
Beyond modifications to the benzyl group, several compounds feature substitutions on the pyridine ring or alterations to the carboxylic acid group. These variations can significantly affect the physical, chemical, and potentially biological properties of the compounds.
Table 6: Substituted Derivatives Related to 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
| Compound Name | CAS Number | Key Structural Features |
|---|---|---|
| 1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid | 886361-76-8 | Bromine at position 5 of pyridine ring |
| 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 338982-47-1 | Chlorine at position 5 of pyridine ring |
| 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | 74124-14-4 | Nitrile group instead of carboxylic acid |
| Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | 1187433-43-7 | Ethyl ester of carboxylic acid and methyl at position 2 |
| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 3719-45-7 | Methyl group instead of benzyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume